Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure and the presence of trifluoromethyl and iodomethyl groups
Preparation Methods
The synthesis of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure and functional groups make it a candidate for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Materials Science: The trifluoromethyl groups impart unique electronic properties, making the compound useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with similar compounds such as:
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Lacks the iodomethyl group, resulting in different reactivity and applications.
Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate:
The presence of the iodomethyl group in this compound makes it unique, offering distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C17H15F6IO3 |
---|---|
Molecular Weight |
508.19 g/mol |
IUPAC Name |
ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C17H15F6IO3/c1-2-26-13(25)15-6-14(7-15,8-24)27-12(15)9-3-10(16(18,19)20)5-11(4-9)17(21,22)23/h3-5,12H,2,6-8H2,1H3 |
InChI Key |
DGYYMBOESHFIDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CI |
Origin of Product |
United States |
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